4-(4-bromo-2-fluorophenyl)-1-neopentyl-1H-1,2,4-triazol-5(4H)-one
Description
4-(4-Bromo-2-fluorophenyl)-1-neopentyl-1H-1,2,4-triazol-5(4H)-one is a triazole-based compound featuring a bromo-fluorophenyl substituent at the 4-position and a bulky neopentyl (2,2-dimethylpropyl) group at the 1-position. The triazole core is a five-membered heterocyclic ring containing three nitrogen atoms, which confers stability and diverse reactivity.
Properties
IUPAC Name |
4-(4-bromo-2-fluorophenyl)-2-(2,2-dimethylpropyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFN3O/c1-13(2,3)7-18-12(19)17(8-16-18)11-5-4-9(14)6-10(11)15/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIPMCWYFZVQRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C(=O)N(C=N1)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-bromo-2-fluorophenyl)-1-neopentyl-1H-1,2,4-triazol-5(4H)-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₈BrFN₃O
- Molecular Weight : 299.21 g/mol
- CAS Number : 1632497-62-1
Antifungal Activity
Triazoles are primarily known for their antifungal properties. The compound exhibits significant antifungal activity against various fungal strains by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death.
Table 1: Comparison of Antifungal Potency
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 0.5 µg/mL |
| Aspergillus niger | 1.0 µg/mL | |
| Other Triazoles | Various Strains | Varies (typically 0.1 - 10 µg/mL) |
Anti-inflammatory Effects
Research indicates that triazole derivatives can exhibit anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This activity is crucial in conditions such as arthritis and other inflammatory diseases.
Neuroprotective Properties
Emerging studies suggest that triazole compounds may possess neuroprotective effects. The compound has been shown to modulate neurotransmitter levels and protect neuronal cells from oxidative stress-induced damage.
The biological activity of This compound can be attributed to its ability to interact with specific enzymes and receptors:
- Cytochrome P450 Inhibition : Like other triazoles, this compound may inhibit cytochrome P450 enzymes, impacting steroid biosynthesis and potentially leading to endocrine disruption.
- Receptor Modulation : The compound may act on various receptors involved in inflammation and neuroprotection, although specific receptor interactions remain to be fully elucidated.
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal efficacy of several triazole compounds against clinical isolates of Candida species. The results indicated that This compound demonstrated comparable efficacy to established antifungals like fluconazole.
Case Study 2: Neuroprotective Effects in Animal Models
In a model of induced oxidative stress in rats, administration of the compound resulted in a significant reduction in markers of oxidative damage and improved behavioral outcomes compared to control groups. This suggests potential applications in treating neurodegenerative conditions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on the Triazole Core
Table 1: Comparison of Key Structural Features
Key Observations:
- Halogenated Aromatic Rings : The bromo-fluorophenyl group in the target compound enhances lipophilicity and electronic effects, similar to the chloro-fluorophenyl group in the herbicide intermediate . Bromine’s larger atomic radius may improve binding affinity in therapeutic targets compared to chlorine .
- Thione vs. Oxo Groups : Replacement of the oxo group with thione (as in ) increases polarizability and may alter hydrogen-bonding interactions in biological systems.
Structural Characterization and Computational Insights
- X-ray Crystallography : Compounds like and were analyzed using SHELX software, achieving R factors of 0.048–0.050, confirming precise structural determination .
- DFT Studies : For 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one, DFT calculations revealed charge distribution patterns critical for anticonvulsant activity . Similar analyses could predict the target compound’s reactivity.
Preparation Methods
General Synthetic Strategy
The synthesis of 1,2,4-triazole derivatives typically starts from hydrazinecarbothioamides or related precursors, which upon cyclization form the triazole ring. The key steps for this compound include:
- Formation of the 1,2,4-triazole-5(4H)-one core.
- Introduction of the 4-(4-bromo-2-fluorophenyl) substituent at the 4-position of the triazole.
- N-alkylation at the 1-position with a neopentyl group (a 2,2-dimethylpropyl substituent).
Preparation of the 4-(4-bromo-2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one Core
Cyclization of Hydrazinecarbothioamide Precursors
According to research on 1,2,4-triazole derivatives, 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones can be synthesized by refluxing 2-(2-bromobenzoyl)-N-substituted hydrazinecarbothioamides with potassium hydroxide in aqueous medium. The reaction mixture is then neutralized with acetic acid to isolate the triazole-thione intermediates.
This method can be adapted for fluorobromo-substituted phenyl groups by using appropriately substituted benzoyl hydrazinecarbothioamides.
Oxidation or Conversion to the 5(4H)-one
- The thione group at position 5 can be converted into the corresponding 5(4H)-one by oxidation or hydrolysis under controlled conditions, yielding the triazol-5-one structure.
Introduction of the Neopentyl Group at N-1 Position
N-Alkylation Using Neopentyl Bromide
The N-1 position of the triazole ring can be alkylated using neopentyl bromide (1-bromo-2,2-dimethylpropane) as the alkylating agent.
A typical procedure involves treating the triazole compound with neopentyl bromide in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or 1-methyl-pyrrolidin-2-one (NMP).
Reaction conditions often include heating (e.g., 35–50 °C) under inert atmosphere for extended periods (24–48 hours) to achieve efficient alkylation.
Purification is usually performed by silica gel chromatography to isolate the N-neopentylated product.
Representative Experimental Data
Mechanistic Insights and Optimization
The nucleophilic nitrogen at the N-1 position of the triazole ring acts as the nucleophile in the alkylation step.
The bulky neopentyl bromide can cause steric hindrance, which may lower the alkylation yield; thus, reaction conditions such as temperature, base strength, and solvent polarity are critical for optimization.
Inert atmosphere (e.g., argon or nitrogen) prevents side reactions such as oxidation.
Use of strong bases like sodium hydride can improve deprotonation efficiency but requires careful handling.
Alternative Synthetic Approaches
Some literature reports the synthesis of related 1,2,4-triazole derivatives via coupling of 6-thio-nicotinic acid derivatives with alkyl halides under mild conditions using resin-bound tertiary amines in anhydrous DMF, which may be adapted for neopentylation.
The use of microwave-assisted synthesis and transition metal catalysis (e.g., Ru catalysts) has been explored for related alkylation reactions, offering potential for improved yields and shorter reaction times.
Summary Table of Key Preparation Methods
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
